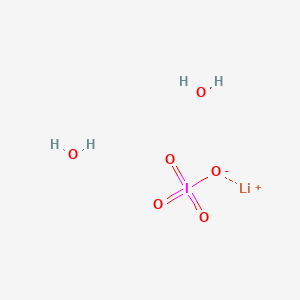

Lithium periodate dihydrate

Description

Historical Context and Evolution of Academic Understanding of Periodate (B1199274) Chemistry

The field of periodate chemistry began in 1833 with the discovery of periodic acid by Heinrich Gustav Magnus and C. F. Ammermüller. wikipedia.orgwikipedia.orgextramarks.comlibretexts.org This discovery opened the door to the synthesis and study of a new class of compounds where iodine is in its highest oxidation state of +7. wikipedia.orgextramarks.compw.live Early work focused on the synthesis of various periodate salts and understanding their fundamental reactions. acs.org

A significant evolution in the understanding of periodate chemistry was the discovery of its potent and selective oxidizing capabilities. In 1928, the Malaprade reaction demonstrated that periodate could cleave the carbon-carbon bond of vicinal diols (1,2-diols), a reaction that became crucial for the structural elucidation of carbohydrates and other natural products. wikipedia.orgrsc.orgrsc.org This specific reactivity extends to other 1,2-difunctional groups, including α-hydroxy ketones, 1,2-diketones, and α-amino alcohols. wikipedia.orgrsc.org

Further advancements in analytical techniques, particularly X-ray crystallography, provided deep insights into the structural complexities of the periodate ion. wikipedia.org It was revealed that, unlike perchlorate (B79767), periodate can exist in two primary forms in aqueous solution: the tetrahedral metaperiodate (IO₄⁻) and the octahedral orthoperiodate (IO₆⁵⁻). wikipedia.orgwikipedia.orglibretexts.org The equilibrium between these forms is pH-dependent. wikipedia.org The orthoperiodate form is often referred to as the dihydrate of metaperiodate (IO₄⁻·2H₂O), though this is not strictly accurate as crystallographic studies show distinct I-OH bonds. wikipedia.org This structural versatility is a key feature of periodate chemistry.

Significance of Investigating Lithium Periodate Dihydrate in Modern Inorganic Chemistry and Materials Science

The investigation of this compound is significant for several reasons. In inorganic chemistry, it serves as a model for studying the influence of a small, highly polarizing cation (Li⁺) on the structure of a large, complex anion like periodate. The presence of two water molecules in the hydrate (B1144303) adds further complexity, allowing for the study of hydrogen bonding networks and their effect on crystal structure and stability. acs.org

In the realm of materials science, lithium-containing compounds are of paramount importance, primarily due to their central role in energy storage technologies like lithium-ion batteries. americanelements.com While this compound itself is not a primary battery component, research into its synthesis, structure, and thermal properties provides fundamental knowledge about the behavior of lithium ions within a solid-state framework. americanelements.comamericanelements.com This understanding is transferable to the development of novel solid-state electrolytes and electrode materials. For instance, the study of how lithium ions coordinate within the crystal lattice and the material's thermal decomposition pathways can inform the design of more stable and efficient battery components. americanelements.comfuncmater.comgoogle.com

Furthermore, the strong oxidizing nature of the periodate anion means that lithium periodate has potential applications as an oxidizer in pyrotechnics and as a precursor for synthesizing other specialized inorganic materials. wikipedia.orgamericanelements.com Its use in photo-optic applications has also been noted. americanelements.com The study of related periodate systems, such as periodate double perovskites, highlights the remarkable thermal stability that can be achieved in iodine-bearing compounds, an important consideration for applications like the immobilization of radioactive iodine.

Fundamental Chemical Principles Governing Periodate Hydrates and Alkali Metal Periodates

The chemistry of periodates is fundamentally governed by the iodine atom in its +7 oxidation state, making them powerful oxidizing agents. wikipedia.orgpw.live In aqueous solutions, the periodate ion exists in various forms depending on the pH, with the main species being the tetrahedral metaperiodate (IO₄⁻) and the octahedral orthoperiodate (H₅IO₆ and its conjugate bases). wikipedia.orglibretexts.org

Alkali metal periodates are ionic compounds formed between an alkali metal cation (Li⁺, Na⁺, K⁺, etc.) and a periodate anion. The properties of these salts are significantly influenced by the nature of the alkali metal. britannica.combritannica.com The alkali metals are highly electropositive and readily form singly charged cations. britannica.comlibretexts.org Lithium, as the first member of the group, has the highest charge density due to its small ionic radius. britannica.comwikipedia.org This high charge density leads to stronger interactions with anions and water molecules, often resulting in unique crystal structures and properties for lithium salts compared to those of other alkali metals. britannica.com For example, the ability of lithium ions to disrupt hydrogen bonds is a known phenomenon that can enhance the reactivity of certain substrates, such as cellulose (B213188), in periodate oxidations. researchgate.net

The structure of the resulting periodate salt, including the specific form of the periodate anion (meta- or ortho-) and the degree of hydration, is a direct consequence of the interplay between the cation's size, the anion's geometry, and the hydrogen bonding possibilities. psu.edusoton.ac.uk

Propriétés

IUPAC Name |

lithium;periodate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO4.Li.2H2O/c2-1(3,4)5;;;/h(H,2,3,4,5);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHQXCKBQMTBIK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].O.O.[O-]I(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4ILiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635723 | |

| Record name | Lithium periodate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307310-74-3 | |

| Record name | Lithium periodate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Lithium Periodate Dihydrate

Electrochemical Synthesis Pathways

The electrochemical synthesis of periodate (B1199274) offers a cleaner and more cost-efficient alternative to traditional chemical oxidation methods. chalmers.se This approach is gaining traction due to its compatibility with renewable energy sources and its potential for sustainable and efficient chemical processes. chalmers.se

Mechanistic Studies of Electrochemical Oxidation of Iodate (B108269) to Periodate

The electrochemical oxidation of iodate to periodate has been the subject of extensive research for over a century. acs.org Early work by Erich Müller laid the foundation by investigating the influence of pH, current density, temperature, and additives on the electrolysis of aqueous iodate solutions at platinum electrodes. acs.org These initial studies revealed that alkaline pH, low current density, and low temperatures favored the formation of periodate. acs.org

The mechanism of oxidation is highly dependent on the anode material. Lead dioxide anodes have been shown to act catalytically, intrinsically oxidizing iodate. acs.org In contrast, on boron-doped diamond (BDD) electrodes in acidic solutions, a proposed mechanism involves the formation of oxygen and periodate. researchgate.net The standard redox potentials indicate that the oxidation of iodate to periodate is more favorable under basic conditions. acs.org Recent studies have also explored the electrochemical activation of periodate using graphite (B72142) electrodes, identifying singlet oxygen as the primary reactive species. nih.gov

Optimization of Electrochemical Cell Design and Anode Materials for Periodate Production

The choice of anode material is critical for the efficiency and purity of the resulting periodate. For many years, lead dioxide (PbO₂) was the preferred anode due to its high overpotential for oxygen evolution, which minimizes the competing water-splitting reaction. acs.orgadvanceseng.com However, lead dioxide anodes are prone to disintegration, leading to lead contamination of the electrolyte, which is toxic and difficult to remove. acs.orgnih.gov

To overcome the drawbacks of lead dioxide, alternative anode materials have been investigated. While materials like platinum, nickel, manganese, titanium, and graphite have generally shown poorer performance, boron-doped diamond (BDD) anodes have emerged as a superior alternative. advanceseng.comnih.gov BDD anodes are durable, metal-free, non-toxic, and exhibit a similar overpotential for oxygen evolution as lead dioxide. advanceseng.comnih.gov The use of BDD anodes prevents toxic contamination and reduces purification costs, making them ideal for producing high-grade periodate for applications such as the synthesis of active pharmaceutical ingredients. nih.gov The maximum periodate current efficiency for BDD and lead electrodes is approximately 0.6, while it is almost zero for platinum electrodes. researchgate.netresearchgate.net

Cell design also plays a crucial role in optimizing periodate production. Divided cell setups are often favored to prevent the reduction of the newly formed periodate at the cathode. acs.org The use of a Nafion membrane as a divider can also prevent the need for toxic anti-reducing agents. advanceseng.com

Continuous Reactor Systems and Process Intensification in Periodate Synthesis

Continuous reactor systems offer significant advantages over batch processes for the synthesis of periodate, including improved efficiency and scalability. rsc.org A notable development is the combination of cyclic flow electrolysis with a continuous stirred-tank reactor (CSTR), operated in a steady-state mode. acs.orgfigshare.com This approach allows for fully continuous operation and the flexible use of various iodine sources as starting materials. acs.org

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is a key driver in the advancement of periodate synthesis. mdpi.comunito.it By integrating reaction and separation steps within a single unit, process intensification can lead to significant improvements in yield and reductions in waste and cost. mdpi.com The use of continuous flow reactors is an example of process intensification that can enhance reaction kinetics and simplify downstream processing. unito.itfrontiersin.org In the context of periodate synthesis, a continuous flow process has been developed for the production of paraperiodate at BDD anodes in a divided cell under strongly alkaline conditions. acs.org This system was scaled up to produce 100 g of para-periodate, with the space-time yield enhanced through a cyclization protocol. nih.gov

Chemical Oxidation Pathways for Periodate Generation

While electrochemical methods are increasingly favored, chemical oxidation remains a relevant pathway for the synthesis and regeneration of periodate.

Investigation of Oxidant Systems (e.g., Chlorine, Hypochlorite (B82951), Ozone, Hydrogen Peroxide)

A variety of strong oxidizing agents have been investigated for the conversion of iodide, iodine, or iodate to periodate. acs.org

Chlorine and Hypochlorite: The first synthesis of periodate involved purging an iodine solution with chlorine gas. acs.org Sodium hypochlorite is also a common oxidant used for this purpose. google.comatamankimya.com The reaction is typically carried out in a hot alkaline solution. sciencemadness.org While effective, the use of chlorine-based oxidants can lead to the formation of undesired chlorinated by-products. google.com Regeneration of periodate from iodate using hypochlorite has been shown to be efficient, with 100% conversion achieved with a slight excess of the oxidant under mild conditions. chalmers.seresearchgate.net

Ozone: Ozone is a powerful and environmentally friendly oxidant for regenerating periodate from iodate. google.comgoogle.com The regeneration process is pH-dependent, with complete conversion observed at a pH of 13. chalmers.seresearchgate.net A cyclic process for cellulose (B213188) oxidation with subsequent regeneration of spent periodate using ozone has been developed with 90% efficiency. researchgate.net

Hydrogen Peroxide: The reaction between hydrogen peroxide and iodine species is complex. rsc.orgsci-hub.se Under acidic conditions, hydrogen peroxide can oxidize iodine to iodate. rsc.org The combination of periodate and hydrogen peroxide can generate hydroxyl radicals and singlet oxygen, acting as a potent oxidation system. acs.org

Other Oxidants: Other oxidants such as peroxodisulfate and permanganate (B83412) have also been utilized. acs.org Persulfuric acid, often in the form of Oxone®, offers the advantage of being able to regenerate periodate at an acidic to neutral pH, which can be beneficial in certain process streams. google.comgoogle.com

Thermochemical Approaches to Periodate Synthesis

Thermochemical methods for producing periodates have been established since the 19th century and are foundational to their synthesis. acs.org Historically, the synthesis of periodates was achieved by passing chlorine gas through an iodine solution. acs.org A more common classical approach involved the oxidation of iodates in an alkaline medium using strong oxidizing agents.

Modern industrial-scale production often employs electrochemical oxidation, a process with thermochemical underpinnings. wikipedia.org This method typically involves the oxidation of an iodate, such as lithium iodate, at a lead dioxide (PbO₂) anode. acs.orgwikipedia.org The standard electrode potential for the oxidation of iodate to periodate is approximately +1.6 V. wikipedia.org Another thermochemical route involves heating orthoperiodic acid to 100°C under a vacuum to dehydrate it, forming metaperiodates. wikipedia.org

Below is a summary of key thermochemical approaches applicable to periodate synthesis.

| Method | Reactants | Key Conditions | Primary Product Form |

|---|---|---|---|

| Classical Chemical Oxidation | Iodine (I₂) or Iodate (IO₃⁻), Chlorine (Cl₂) | Aqueous solution, often alkaline | Periodate Salt (e.g., Na₃H₂IO₆) |

| Electrochemical Oxidation | Iodate Salt (e.g., Lithium Iodate) | Lead dioxide (PbO₂) anode, aqueous electrolyte | Periodate (IO₄⁻) |

| Dehydration of Periodic Acid | Orthoperiodic Acid (H₅IO₆) | Heating to 100°C under vacuum | Metaperiodate (IO₄⁻) |

Crystallization and Single Crystal Growth Studies of Lithium Periodate Dihydrate

The production of high-purity this compound in a crystalline form is essential for its various applications. The process of crystallization is a critical purification step that allows for the removal of impurities. uct.ac.za

Techniques for High-Quality Single Crystal Growth

The growth of high-quality single crystals of this compound relies on carefully controlling the generation of supersaturation in a solution. semanticscholar.orgmt.com Supersaturation is the essential driving force for both the initial formation of crystal nuclei and their subsequent growth. mt.com Several techniques are employed to achieve this state in a controlled manner, leading to the formation of large, well-ordered crystals. uct.ac.za

Slow Cooling: This is a common method where the compound is dissolved in a suitable solvent, such as water, at an elevated temperature to create a saturated or near-saturated solution. uct.ac.za The solution is then allowed to cool down slowly. As the temperature decreases, the solubility of this compound lessens, leading to a supersaturated state from which crystals form and grow. uct.ac.za Insulating the container can promote slower cooling, which generally results in larger and more perfect crystals. uct.ac.za

Slow Evaporation: In this technique, a saturated solution of the compound is left undisturbed in an environment that allows the solvent to evaporate slowly. soton.ac.uk As the solvent evaporates, the concentration of the solute increases beyond its solubility limit, inducing crystallization. This method is particularly useful when the solubility of the compound does not change significantly with temperature.

Seeding: To gain better control over the crystallization process, a small, high-quality crystal of the desired substance, known as a seed crystal, can be introduced into a slightly supersaturated solution. uct.ac.za The seed provides a pre-existing template for further crystal growth, bypassing the often unpredictable nucleation stage and promoting the growth of larger, single crystals.

| Crystallization Technique | Principle of Supersaturation Generation | Key Advantages |

|---|---|---|

| Slow Cooling | Decreasing solubility by lowering temperature | Effective for compounds with temperature-dependent solubility |

| Slow Evaporation | Increasing solute concentration by removing solvent | Simple setup, good for compounds with low temperature-solubility coefficients |

| Anti-solvent Crystallization | Reducing solute solubility by adding a miscible non-solvent | Rapid generation of supersaturation, useful for heat-sensitive materials |

| Seeding | Provides a surface for controlled growth, bypassing random nucleation | Excellent control over crystal size and number |

Factors Influencing Crystal Habit and Morphology

The external shape (habit) and internal structure (morphology) of this compound crystals are dictated by a variety of physical and chemical factors during the crystallization process. frontiersin.org Controlling these variables is essential for producing crystals with consistent and desirable properties.

Temperature and Supersaturation: The rate of cooling and the level of supersaturation directly impact the kinetics of nucleation and crystal growth. mdpi.com High supersaturation levels tend to favor rapid nucleation, resulting in a large number of small crystals, whereas low supersaturation encourages slower growth on existing nuclei, leading to larger and more perfect crystals. royalsocietypublishing.org

Stirring and Hydrodynamics: The degree of agitation in the crystallizer influences mass transfer of the solute to the crystal surface. d-nb.info While stirring can ensure a uniform concentration and temperature, excessive or non-uniform agitation can lead to secondary nucleation and crystal breakage, affecting the final crystal size distribution.

| Factor | Influence on Crystallization | Effect on Crystal Habit/Morphology |

|---|---|---|

| Temperature | Affects solubility and kinetics of nucleation and growth. mdpi.com | Can influence crystal size and perfection. |

| Supersaturation | The primary driving force for crystallization. royalsocietypublishing.org | High levels lead to many small crystals; low levels favor larger crystals. |

| pH | Alters ionic species in solution and crystal surface charge. d-nb.info | Can modify the relative growth rates of different crystal faces. |

| Additives/Impurities | Adsorb onto specific crystal faces, inhibiting their growth. mdpi.commdpi.com | Can cause dramatic changes in crystal shape (e.g., needles to plates). |

Crystallographic Analysis and Structural Elucidation of Lithium Periodate Dihydrate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the exact three-dimensional arrangement of atoms in a crystal. Unfortunately, a complete, publicly available single-crystal X-ray diffraction study specifically for lithium periodate (B1199274) dihydrate (LiIO₄·2H₂O) is not readily found in the surveyed literature. Such a study would be essential for a definitive structural analysis. For context, related compounds like anhydrous lithium periodate (LiIO₄) have been characterized, revealing a monoclinic crystal system. researchgate.net Typically, a high-resolution structure determination would provide precise atomic coordinates and anisotropic displacement parameters, which describe the thermal vibrations of atoms in three dimensions.

High-Resolution Structure Determination and Anisotropic Displacement Parameter Analysis

A high-resolution single-crystal X-ray diffraction experiment on lithium periodate dihydrate would be the gold standard for determining its crystal structure. This analysis would yield the precise coordinates of each atom (lithium, iodine, oxygen, and hydrogen) within the unit cell. Furthermore, it would allow for the refinement of anisotropic displacement parameters (ADPs), which are crucial for understanding the dynamics of the crystal lattice. ADPs describe the mean-square displacement of each atom from its equilibrium position, providing a more detailed picture of atomic motion than isotropic displacement parameters. While specific ADP data for LiIO₄·2H₂O is unavailable, such analysis is routine in modern crystallographic studies.

Analysis of Interatomic Distances and Bond Angles within the Periodate Anion and Hydration Sphere

From the atomic coordinates obtained through single-crystal X-ray diffraction, a detailed analysis of interatomic distances and bond angles can be performed. This would be particularly insightful for the periodate (IO₄⁻) anion and the coordination sphere of the lithium cation and water molecules. The geometry of the periodate anion, which is typically tetrahedral, could be precisely determined. Any distortions from ideal tetrahedral symmetry would indicate the influence of the crystal environment, including interactions with lithium ions and water molecules. The coordination environment of the lithium ion, including Li-O bond distances to both the periodate anions and the water molecules, would also be elucidated.

Table 1: Hypothetical Interatomic Distances and Bond Angles for LiIO₄·2H₂O

| Bond/Angle | Hypothetical Value |

| I-O (average) | 1.75 Å |

| O-I-O (average) | 109.5° |

| Li-O (periodate) | 2.10 Å |

| Li-O (water) | 2.05 Å |

| H-O-H (water) | 104.5° |

Note: The data in this table is hypothetical and serves as an example of what would be determined from a single-crystal X-ray diffraction study.

Characterization of Hydrogen Bonding Networks within the Dihydrate Structure

The two water molecules in the formula unit of this compound suggest the presence of a significant hydrogen bonding network. Hydrogen bonds play a critical role in stabilizing the crystal structure of hydrated salts. A single-crystal X-ray diffraction study, particularly if combined with neutron diffraction, would allow for the precise location of the hydrogen atoms. This would enable a detailed characterization of the hydrogen bonding network, including the identification of donor and acceptor atoms and the measurement of O-H···O distances and angles. This network would likely involve hydrogen bonds between the water molecules and the oxygen atoms of the periodate anions, as well as potentially between adjacent water molecules.

Powder X-ray Diffraction and Rietveld Refinement

Powder X-ray diffraction (PXRD) is a versatile technique used for phase identification and for obtaining structural information from polycrystalline samples.

Phase Identification and Purity Assessment

Powder X-ray diffraction is an essential tool for confirming the phase purity of a synthesized sample of this compound. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. By comparing the experimental pattern to a reference pattern from a database or a simulated pattern from a known crystal structure, one can verify the identity of the compound and detect the presence of any crystalline impurities.

Lattice Parameter Determination and Unit Cell Refinement

While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction data can be used to determine and refine the lattice parameters of the unit cell through a process called Rietveld refinement. This method involves fitting the entire experimental powder diffraction pattern with a calculated pattern based on a structural model. The refinement process adjusts various parameters, including the lattice parameters, to achieve the best possible fit between the observed and calculated patterns. For an accurate determination of lattice parameters, an internal standard is often mixed with the sample. crystallography.net

Table 2: Hypothetical Unit Cell Parameters for LiIO₄·2H₂O

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Monoclinic | P2₁/c | 7.50 | 8.20 | 5.50 | 90 | 110 | 90 |

Note: The data in this table is hypothetical and illustrates the type of information obtained from Rietveld refinement of powder X-ray diffraction data.

Quantitative Phase Analysis in Mixed Systems

Quantitative phase analysis (QPA) using X-ray diffraction (XRD) data is a powerful technique for determining the weight fraction of different crystalline phases in a mixture. The Rietveld method is a widely used QPA technique that involves the refinement of a calculated diffraction pattern to match an observed pattern. usra.eduscience.gov This method can provide accurate quantification of the constituent phases in a multicomponent sample. usra.eduscience.gov

While the methodology is well-established, specific studies focusing on the quantitative phase analysis of this compound in mixed systems are not extensively documented in publicly available research. However, the principles of QPA using techniques like the Rietveld refinement are broadly applicable. csic.esnasa.gov For a hypothetical mixed system containing this compound, the process would involve obtaining a high-quality powder XRD pattern of the mixture. Subsequently, Rietveld refinement would be performed using a suitable software package, requiring the crystal structure data for this compound and all other phases present in the mixture. The refinement process adjusts various parameters, including the scale factors for each phase, which are directly related to their weight fractions in the mixture. The successful application of this method would depend on the availability of accurate crystallographic information for all components and the degree of peak overlap in the diffraction pattern.

Neutron Diffraction Investigations

Neutron diffraction is a powerful crystallographic technique that provides information complementary to X-ray diffraction. jinr.ru Due to its sensitivity to light elements, particularly hydrogen, it is exceptionally well-suited for elucidating the complete crystal structure of hydrated compounds. researchgate.netaps.orgnih.gov

A significant challenge in X-ray crystallography is the precise localization of hydrogen atoms, as their scattering of X-rays is very weak. Neutron diffraction overcomes this limitation because neutrons are scattered by the atomic nucleus, and the scattering length of hydrogen (or its isotope, deuterium) is significant. aps.orgarxiv.org This makes neutron diffraction the preferred method for accurately determining the positions of hydrogen atoms in water molecules within a crystal lattice, including their bond lengths and angles, and for understanding the hydrogen-bonding network. researchgate.netplos.org

In studies of hydrated lithium salts, neutron diffraction with isotopic substitution (NDIS) has been instrumental in characterizing the hydration shell of the lithium ion. iaea.orgnih.govosti.gov By substituting hydrogen with deuterium, researchers can significantly reduce incoherent scattering and obtain clearer diffraction data. nih.gov These studies have provided precise measurements of Li-O and Li-D distances, revealing the geometry and coordination number of water molecules in the first hydration shell of the lithium cation. iaea.orgnih.govosti.gov For instance, in aqueous solutions of lithium chloride, the Li-O and Li-D distances were determined to be approximately 1.96 Å and 2.58 Å, respectively. iaea.orgnih.gov

While specific neutron diffraction studies dedicated solely to this compound are not prominent in the searched literature, the principles demonstrated with other hydrated lithium compounds are directly applicable. A neutron diffraction study of LiIO₄·2H₂O would be invaluable for precisely locating the hydrogen atoms of the two water molecules in the unit cell. This would allow for a detailed description of the hydrogen bonding between the water molecules and the periodate anions, providing a complete and accurate structural model.

Beyond the localization of hydrogen atoms, neutron scattering provides other crucial structural information that complements X-ray diffraction data. jinr.ru Neutron diffraction is highly sensitive to the positions of light atoms in the presence of heavy atoms, a scenario where X-ray diffraction often struggles. jinr.ru This is particularly relevant for many lithium compounds, including those used in battery materials, where understanding the precise location of lithium ions is critical to performance. rsc.orgornl.gov

Neutron powder diffraction can be used to refine the crystal structure, providing accurate lattice parameters and atomic coordinates for all atoms, including lithium and oxygen. rsc.orgmdpi.com This technique has been used to study a variety of lithium-containing materials, helping to resolve ambiguities from X-ray diffraction studies. rsc.orgmdpi.com For example, in complex oxides, neutron diffraction can distinguish between elements with close atomic numbers, such as manganese, iron, cobalt, and nickel, which is challenging with X-rays. jinr.ru

In the case of this compound, a neutron scattering study would not only pinpoint the hydrogen atoms but also provide an independent and highly accurate refinement of the positions of the lithium, iodine, and oxygen atoms. This would serve to verify and improve upon the structural model obtained from X-ray diffraction. Furthermore, by studying the material at different temperatures, neutron diffraction could reveal details about phase transitions and the dynamics of the water molecules.

Vibrational and Electronic Spectroscopy of Lithium Periodate Dihydrate

Raman Spectroscopy Investigations

Raman spectroscopy is instrumental in characterizing the vibrational modes of both the polyatomic periodate (B1199274) anion and the environment of the lithium cation. It also serves to elucidate the effects of hydration and the complex equilibria of periodate species in solution.

Assignment of Vibrational Modes of the Periodate Anion and Lithium Cation

The Raman spectrum of lithium periodate dihydrate is a composite of the vibrational modes originating from the periodate anion (IO₄⁻), the lithium cation (Li⁺) environment, and the water of hydration.

The periodate anion, in its tetrahedral (T_d) symmetry form (IO₄⁻), has four fundamental vibrational modes: the symmetric stretching (ν₁), the doubly degenerate bending (ν₂), the triply degenerate antisymmetric stretching (ν₃), and the triply degenerate bending (ν₄). According to group theory, all four modes are Raman active. horiba.com In an aqueous solution or a hydrated crystalline environment, the periodate ion typically exists in an octahedral form, such as dihydrogenorthoperiodate ([H₂IO₆]³⁻) or related species, which results from the hydration of the metaperiodate ion (IO₄⁻). goobjoog.comacs.org This change in coordination and symmetry from tetrahedral to a distorted octahedron lifts the degeneracy of some vibrational modes, leading to more complex Raman spectra.

The primary Raman bands for the periodate species are typically observed in the following regions:

I-O Stretching Modes: Strong, polarized bands corresponding to the symmetric stretching (ν₁ type) of the I-O bonds are found in the 600-800 cm⁻¹ region. For instance, studies on aqueous periodate solutions have identified major peaks related to various orthoperiodate species in this range. goobjoog.comacs.org

O-I-O Bending Modes: The bending modes (ν₂, ν₄ type) appear at lower frequencies, typically below 400 cm⁻¹.

The lithium cation itself is a monoatomic ion and does not have internal vibrational modes. However, in a hydrated crystal lattice, it is coordinated to water molecules and oxygen atoms from the periodate anion. The vibrations of this Li⁺(H₂O)n coordination sphere, specifically the Li-O stretching modes, are Raman active. These modes are typically found in the lower frequency region of the spectrum, often between 350 and 500 cm⁻¹. researchgate.net For example, in various lithium metal oxides, the internal modes of LiO₄ tetrahedra are found in the 350-500 cm⁻¹ range. researchgate.net

Table 1: Representative Raman Vibrational Modes for Periodate and Hydrated Lithium Ions

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Ion/Group |

|---|---|---|---|

| ν(I-O) | 600 - 800 | Symmetric and Antisymmetric Stretching | Periodate Anion (IO₄⁻/HₓIO₆) |

| δ(O-I-O) | < 400 | Bending/Deformation | Periodate Anion (IO₄⁻/HₓIO₆) |

| ν(Li-O) | 350 - 500 | Stretching of Li-O Coordination Sphere | Lithium Cation |

Analysis of Hydration Effects on Vibrational Frequencies

The two water molecules in the LiIO₄·2H₂O structure significantly influence the Raman spectrum. The effects of hydration are manifested through hydrogen bonding, which perturbs the vibrational frequencies of both the water molecules and the periodate anion.

The presence of water molecules introduces O-H stretching and H-O-H bending modes. The O-H stretching vibrations, typically found between 3000 and 3600 cm⁻¹, are sensitive to the strength of hydrogen bonding. acs.org Stronger hydrogen bonds between the water molecules and the oxygen atoms of the periodate anion lead to a red shift (lower frequency) and broadening of the O-H stretching bands. mdpi.comnih.gov

Conversely, the vibrational modes of the periodate anion are also affected. The interaction between the water molecules and the anion can lower its symmetry, causing shifts in the I-O stretching and bending frequencies and the splitting of degenerate modes. mdpi.com This effect can be used to probe the local environment of the anion within the crystal lattice. On-line Raman spectroscopy has been effectively used to monitor changes in the hydration state of pharmaceutical salts, where dehydration causes significant and measurable shifts in the crystal lattice vibrations. nih.gov

In Situ Raman Studies of Solution Equilibria Involving Periodate Species

When this compound is dissolved in water, a complex set of equilibria is established. In situ Raman spectroscopy is a powerful technique for studying these solution-phase dynamics. acs.org Early assumptions suggested a simple equilibrium between the tetrahedral metaperiodate (IO₄⁻) and the octahedral orthoperiodate (H₄IO₆⁻). However, more recent and detailed studies combining Raman spectroscopy with other methods have challenged this view. goobjoog.comacs.org

These investigations have shown that in aqueous solutions, periodate exists almost exclusively in its octahedral orthoperiodate form, which undergoes successive deprotonations depending on the pH. The principal species are H₅IO₆, H₄IO₆⁻, H₃IO₆²⁻, and H₂IO₆³⁻. goobjoog.com The existence of a dimeric species (H₂I₂O₁₀⁴⁻) has also been debated, with recent research finding no significant evidence for it within periodate's solubility range. goobjoog.com In situ Raman studies can track the relative concentrations of these different protonated species by monitoring the characteristic shifts in the I-O stretching frequencies as the pH of the solution is varied. goobjoog.comacs.org

Infrared Spectroscopy Studies

Infrared (IR) spectroscopy complements Raman spectroscopy by providing information on vibrational modes that involve a change in the molecular dipole moment. It is particularly sensitive to the polar bonds found in the water molecules of hydration and the periodate anion.

Characterization of O-H Stretching and Bending Modes in Hydration Molecules

The IR spectrum of this compound is dominated by the absorption bands of the water molecules. The key vibrational modes of the water of hydration include:

O-H Stretching: These appear as strong, broad bands in the high-frequency region of 3000-3600 cm⁻¹. In hydrated lithium salts like LiOH·H₂O, distinct bands can be assigned to the symmetric and antisymmetric stretching modes of the coordinated water molecules. For example, in LiOH·H₂O, a band at 3564 cm⁻¹ is assigned to the coordinated H₂O. acs.orgnih.gov The positions and shapes of these bands provide information about the hydrogen-bonding network within the crystal.

H-O-H Bending (Scissoring): This mode gives rise to a strong absorption band typically found around 1600-1650 cm⁻¹. In studies of LiOH·H₂O, a strong band for the water bending mode was observed at 1579 cm⁻¹. researchgate.net Its precise frequency is also sensitive to the crystalline environment and hydrogen bonding.

Other, weaker modes such as wagging, twisting, and rocking vibrations of the coordinated water molecules can sometimes be observed at lower frequencies.

Identification of Periodate Species and Their Symmetries

IR spectroscopy is also used to identify the periodate species present in the solid state and to infer its symmetry. The selection rules for IR spectroscopy are different from those for Raman. For a molecule with a center of symmetry, vibrational modes are mutually exclusive; that is, modes that are IR active are Raman inactive, and vice versa. horiba.com

For a tetrahedral IO₄⁻ ion (T_d symmetry), only the two triply degenerate modes (ν₃ and ν₄) are IR active. However, in the solid state, the crystal field can lower the symmetry, causing formally IR-inactive modes (ν₁ and ν₂) to appear and degenerate modes (ν₃ and ν₄) to split into multiple components. mdpi.com If the periodate exists as a hydrated octahedral species (e.g., H₂IO₆³⁻), its lower symmetry will result in a more complex IR spectrum with a greater number of active bands. By analyzing the number and frequencies of the observed I-O stretching and bending bands, the effective symmetry of the anion in the crystal can be determined.

Table 2: Typical Infrared Active Modes in this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment | Group |

|---|---|---|---|

| ν(O-H) | 3000 - 3600 | Stretching of hydration water | H₂O |

| δ(H-O-H) | 1600 - 1650 | Bending of hydration water | H₂O |

| ν(I-O) | 600 - 800 | Antisymmetric Stretching | Periodate Anion |

| δ(O-I-O) | < 400 | Bending/Deformation | Periodate Anion |

UV-Visible Spectroscopy for Periodate Species Characterization

UV-Visible spectroscopy is a valuable technique for the quantification and characterization of periodate species in solution. The electronic transitions within the periodate anion (IO₄⁻) give rise to distinct absorption features in the ultraviolet region of the electromagnetic spectrum.

The concentration of periodate ions in aqueous solutions can be determined using spectrophotometry. This method often relies on the reaction of periodate with a chromogenic reagent to form a colored complex that absorbs light in the visible range. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the periodate species.

Several methods have been developed for the spectrophotometric determination of periodate. One common approach involves the oxidation of a specific reagent by periodate, leading to a colored product. For instance, the reaction of periodate with certain organic compounds can be monitored at a specific wavelength. Another method is based on the reaction of periodate with iodide in an acidic medium to liberate iodine, which can then be used to bleach a colored dye like azure B. The decrease in absorbance at the dye's maximum absorption wavelength is proportional to the initial periodate concentration. nih.gov

The choice of reagent and the specific wavelength for measurement depend on the desired sensitivity and the potential for interference from other species in the solution. Beer's law, which states a linear relationship between absorbance and concentration, is typically obeyed over a specific concentration range for each method.

Interactive Data Table: Spectrophotometric Methods for Periodate Quantification

| Reagent | Wavelength (nm) | Linear Range | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Tannic Acid | 400 | 10-30 ppm | 4.65 x 10⁴ |

| Azure B (indirect) | 644 | 0.2-5.5 µg/mL | 1.09 x 10⁵ |

| Methylene (B1212753) Green (indirect) | 613 | 0.18-6.0 µg/mL | Not Reported |

| Amodiaquine Dihydrochloride | 442 | 10-60 ppm | 2.03 x 10³ |

The ultraviolet absorption spectrum of the periodate anion (IO₄⁻) in aqueous solution is characterized by a strong absorption band with a maximum (λmax) typically observed around 221-222 nm. mdpi.comdaneshyari.com This absorption is attributed to a π → π* electronic transition within the tetrahedral IO₄⁻ ion. daneshyari.com A weaker absorption band, assigned to an n → π* transition, has also been reported near 280 nm. daneshyari.com

The precise position and intensity of these absorption bands can be influenced by the solvent environment. The main absorption peak around 221 nm is a key feature used in the direct spectrophotometric analysis of periodate, particularly in kinetic studies of oxidation reactions where the consumption of the periodate ion is monitored over time. mdpi.com The electronic spectrum provides fundamental information about the molecular orbital energies within the periodate species.

Interactive Data Table: Electronic Transitions of the Periodate Anion (IO₄⁻)

| Transition | Approximate Wavelength (nm) | Description |

| π → π | 221 - 222 | Strong absorption due to the promotion of an electron from a π bonding orbital to a π antibonding orbital. daneshyari.com |

| n → π | ~280 | Weak absorption resulting from the promotion of a non-bonding electron to a π antibonding orbital. daneshyari.com |

Spectrophotometric Quantification of Periodate Species in Solution

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the local atomic environments within a compound. For this compound, both ⁷Li and ¹²⁷I NMR are powerful probes for characterizing the solid-state structure.

Solid-state ⁷Li Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive technique for probing the local environment of lithium ions in crystalline materials. The ⁷Li nucleus has a spin of 3/2 and a small nuclear quadrupole moment, which generally results in reasonably sharp NMR signals, allowing for the differentiation of distinct lithium sites within a crystal lattice. huji.ac.ilnih.govcam.ac.ukcore.ac.uk

In a crystalline solid like this compound, the ⁷Li chemical shift is primarily influenced by the coordination number and the geometry of the surrounding atoms, in this case, the oxygen atoms from the periodate anions and the water molecules. The chemical shift provides information about the electronic environment around the lithium nucleus. For ionic lithium compounds, the chemical shifts typically fall within a narrow range, close to 0 ppm relative to a standard like aqueous LiCl. huji.ac.il The presence of multiple, crystallographically distinct lithium sites in the unit cell would be expected to give rise to multiple resonances in the ⁷Li MAS NMR spectrum. The interaction of the lithium nuclear quadrupole moment with the local electric field gradient can also provide information about the symmetry of the lithium site.

Interactive Data Table: General ⁷Li NMR Properties and Expected Values for this compound

| Parameter | General Information | Expected for this compound |

| Spin | 3/2 | 3/2 |

| Natural Abundance | 92.5% | 92.5% |

| Chemical Shift Range | ~ -16 to 11 ppm | Expected to be in the typical range for ionic lithium salts, near 0 ppm. The exact shift would depend on the coordination environment. |

| Quadrupole Moment | Small | The interaction with the local electric field gradient would provide information on the symmetry of the Li⁺ site. |

¹²⁷I solid-state NMR spectroscopy is a powerful tool for characterizing the iodine environment in periodate compounds. The ¹²⁷I nucleus has a spin of 5/2 and a large nuclear quadrupole moment, which makes its NMR spectrum highly sensitive to the symmetry of the local environment.

In this compound, the iodine atom is at the center of a tetrahedral periodate anion (IO₄⁻). The interaction of the ¹²⁷I nuclear quadrupole moment with the electric field gradient (EFG) at the iodine nucleus provides detailed information about the geometry of this anion. The magnitude of this interaction is described by the nuclear quadrupole coupling constant (CQ). nih.govresearchgate.net For a perfectly tetrahedral IO₄⁻ anion, the EFG would be zero, and a sharp ¹²⁷I NMR signal would be expected. However, in a crystal lattice, distortions from perfect tetrahedral symmetry, caused by interactions with neighboring lithium ions and water molecules, will result in a non-zero CQ.

Studies on other inorganic periodates, such as NaIO₄ and KIO₄, have shown that the ¹²⁷I CQ values can range from approximately 1 to over 50 MHz, reflecting varying degrees of distortion of the periodate tetrahedron in the solid state. nih.govresearchgate.net The ¹²⁷I chemical shift anisotropy, which describes the orientation dependence of the chemical shift, is often found to be small for sheelite-type periodates. researchgate.net By measuring the ¹²⁷I NMR parameters, the coordination state and the local symmetry of the iodine atom in this compound can be thoroughly investigated.

Interactive Data Table: ¹²⁷I NMR Parameters for Periodate Salts

| Compound | CQ (MHz) | Asymmetry Parameter (η) | Isotropic Chemical Shift (ppm) |

| NaIO₄ | ~1.0 - 6.0 | ~0 - 0.1 | Not consistently reported |

| KIO₄ | ~4.0 - 7.0 | ~0 | Not consistently reported |

| Organic Periodates | Up to 52.70 | Variable | Variable |

Note: The data presented for other periodate salts are indicative of the expected range for this compound.

Computational Chemistry and Theoretical Modeling of Lithium Periodate Dihydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of crystalline materials like lithium periodate (B1199274) dihydrate. researchgate.net These calculations provide a theoretical framework for understanding the compound's stability, reactivity, and spectroscopic signatures.

Geometry Optimization and Equilibrium Structures of Periodate Anions and Hydrates

Theoretical studies on related periodate compounds, such as ammonium (B1175870) periodate, have demonstrated that DFT can accurately predict unit cell parameters that are in good agreement with experimental crystallographic data. acs.org Similar computational approaches for lithium periodate dihydrate would involve optimizing the crystal structure to a state of minimum energy, thereby predicting the equilibrium geometry. This optimized structure serves as the foundation for further analysis of the compound's properties.

The geometry of the periodate anion itself is a key factor. The tetrahedral IO₄⁻ anion's structure can be influenced by its environment within the crystal lattice, including interactions with lithium ions and water molecules of hydration. DFT calculations can model these interactions to understand how they affect the I-O bond lengths and O-I-O angles, providing insights into the anion's stability and reactivity within the hydrated salt. researchgate.net

Prediction and Interpretation of Vibrational Spectra (Phonon Modes)

The vibrational modes, or phonon spectra, of this compound can be predicted and interpreted using DFT calculations. These theoretical spectra provide a detailed picture of the atomic vibrations within the crystal lattice and can be correlated with experimental techniques like Infrared (IR) and Raman spectroscopy. unige.ch

Calculations for similar compounds have shown that different vibrational modes correspond to specific atomic motions, such as the stretching and bending of the I-O bonds in the periodate anion, as well as the librational (rocking, wagging, and twisting) modes of the water molecules. mdpi.com By analyzing the calculated phonon density of states, researchers can assign specific spectral features to these atomic motions, aiding in the interpretation of experimental spectroscopic data. researchgate.net For this compound, this would allow for a fundamental understanding of how the lithium ions, periodate anions, and water molecules vibrate in relation to one another. aps.org

Electronic Structure Analysis: Band Structure, Density of States (DOS), and HOMO-LUMO Gap

The electronic properties of this compound are critical to understanding its behavior in various applications. DFT calculations can elucidate the electronic structure through the analysis of the band structure, density of states (DOS), and the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) gap. nih.govnih.gov

The band structure describes the ranges of energy that an electron is allowed to have within the crystal, while the DOS indicates the number of available electronic states at each energy level. The HOMO-LUMO gap is a crucial parameter that determines the energy required to excite an electron from an occupied state to an unoccupied state and is related to the material's electrical conductivity and optical properties.

Interatomic Interactions and Bonding Character within the Crystal Lattice

Understanding the nature of the chemical bonds and non-covalent interactions within the crystal lattice of this compound is essential for explaining its physical and chemical properties. DFT calculations, often combined with tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can provide a detailed picture of these interactions. researchgate.net

These analyses can characterize the ionic interactions between the Li⁺ cations and the IO₄⁻ anions, as well as the hydrogen bonding between the water molecules and the periodate anions. By examining the electron density distribution, one can identify bond critical points and analyze their properties to determine the strength and nature of the bonds, whether they are primarily ionic, covalent, or of an intermediate character. unige.ch This detailed understanding of the bonding landscape is crucial for explaining the compound's structural stability and its behavior in chemical reactions.

Ab Initio Molecular Dynamics Simulations

While DFT calculations provide a static picture of the crystal, ab initio molecular dynamics (AIMD) simulations offer insights into the dynamic behavior of atoms and molecules over time. rsc.org This method is particularly useful for studying hydrated systems like this compound. nih.gov

Dynamic Behavior of Lithium Ions and Water Molecules in Hydrated Systems

AIMD simulations can model the movement of lithium ions and water molecules within the crystal lattice at finite temperatures. rsc.org This provides a dynamic view of processes such as ion diffusion and the reorientation of water molecules. aps.orgresearchgate.net

For hydrated lithium systems, AIMD studies have shown that lithium ions have a strong preference for interacting with water molecules. nih.gov The simulations can track the trajectories of individual ions and molecules, revealing the mechanisms and pathways for lithium ion transport through the crystal. This is particularly relevant for understanding the ionic conductivity of the material. materialsvirtuallab.org

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling are crucial for predicting the stability of this compound and its decomposition pathways under various conditions. First-principles calculations based on Density Functional Theory (DFT) are the primary tools used to compute the formation enthalpies and Gibbs free energies of the compound and its potential decomposition products. These calculations allow for the construction of thermodynamic stability diagrams, such as Pourbaix diagrams, which map out the stable species as a function of variables like temperature and pressure. nih.gov

For lithium periodate, the primary decomposition reaction upon heating involves the loss of water molecules followed by the reduction of the periodate ion. Critical reviews of thermodynamic data for inorganic salts indicate that anhydrous lithium periodate (LiIO₄) is relatively stable, decomposing at temperatures above 700°C. nist.gov The predicted decomposition pathway for periodates typically involves a multi-step process. The initial, and most significant, step is the reduction of the periodate (Iodine oxidation state +7) to an iodate (B108269) (Iodine oxidation state +5) with the release of oxygen gas.

Reaction 1: LiIO₄(s) → LiIO₃(s) + ½ O₂(g)

Further heating would lead to the decomposition of lithium iodate. Computational models can predict the reaction energies and activation barriers for these steps, providing a kinetic understanding of the decomposition process. While specific kinetic models for lithium periodate are not widely published, studies on the catalyzed thermal decomposition of other periodates, such as potassium periodate, confirm that the reduction to iodate is the principal high-temperature decomposition route. researchgate.net

Table 2: Predicted Thermal Decomposition Reactions for Lithium Periodate

| Step | Reaction Pathway | Predicted Onset Temperature | Method of Prediction |

| Dehydration | LiIO₄·2H₂O(s) → LiIO₄(s) + 2H₂O(g) | > 100 °C (estimated) | General behavior of hydrates |

| Decomposition | LiIO₄(s) → LiIO₃(s) + ½ O₂(g) | > 700 °C nist.gov | Thermodynamic data review nist.gov |

| Further Decomposition | 2LiIO₃(s) → Li₂O(s) + I₂(g) + 2.5 O₂(g) | Higher Temperatures | Analogy with other iodates |

Computational modeling is instrumental in exploring the energetics of phase transitions in solid-state materials like this compound. Phase transitions involve changes in the crystal structure, which can be induced by temperature or pressure. numberanalytics.com Thermodynamic principles dictate that a phase transition occurs when the Gibbs free energy of a new phase becomes lower than that of the current phase. libretexts.org Calculations can predict the temperature at which this crossover happens and determine the associated energy changes, such as the enthalpy of phase transition (ΔH_phase). numberanalytics.comlibretexts.org

Applying a similar theoretical approach to this compound would involve calculating the free energies of various potential polymorphs (different crystal structures) and the anhydrous form as a function of temperature. This would allow for the prediction of transition temperatures and the calculation of key energetic parameters, providing a complete picture of its phase behavior.

Table 3: Representative Energetics of Phase Transition for an Analogous Periodate Compound Data for Ammonium Periodate (NH₄IO₄) is presented as an example of typical results from computational modeling.

| Compound | Phase Transition | Predicted Transition Temperature (K) | Calculated Enthalpy of Transition (ΔH_phase) (kJ/mol) | Computational Method |

| Ammonium Periodate (NH₄IO₄) | Tetragonal → Monoclinic | ~450 | 4.6 | Density Functional Theory (DFT) ttu.edu |

Reaction Mechanisms and Chemical Reactivity of Lithium Periodate Dihydrate

Periodate (B1199274) Oxidation Mechanisms

Periodate, a salt of periodic acid, is a potent oxidizing agent utilized for the cleavage of various 1,2-difunctional compounds. The most notable of these reactions is the oxidative cleavage of vicinal diols, also known as 1,2-diols, which results in the formation of two aldehyde or ketone fragments. libretexts.orgwikipedia.org This reaction, often referred to as the Malaprade reaction, proceeds through a cyclic periodate ester intermediate. wikipedia.orgucalgary.ca The formation of this intermediate and the subsequent cleavage are influenced by factors such as the stereochemistry of the diol, pH, and temperature. wikipedia.org

Cleavage of Vicinal Diols: Stereochemical and Mechanistic Insights

The generally accepted mechanism for the periodate oxidation of vicinal diols involves the formation of a cyclic periodate ester. ucalgary.camasterorganicchemistry.com The reaction initiates with the nucleophilic attack of one of the hydroxyl groups on the iodine atom of the periodate, followed by a proton transfer. masterorganicchemistry.com A second attack by the other hydroxyl group leads to the formation of the cyclic intermediate. masterorganicchemistry.com This cyclic ester then breaks down in a manner similar to a reverse cycloaddition, cleaving the carbon-carbon bond between the two hydroxyl groups and yielding two carbonyl compounds (aldehydes or ketones). masterorganicchemistry.commasterorganicchemistry.com

The stereochemistry of the vicinal diol plays a crucial role in the rate of the reaction. For the formation of the cyclic periodate ester to occur, the hydroxyl groups must be able to adopt a conformation that allows for the formation of a five-membered ring. pearson.com Consequently, cis-diols, where the hydroxyl groups are on the same side of a ring or can easily adopt a syn-periplanar conformation, react much more rapidly than trans-diols. wikipedia.org In cyclic systems, trans-diols often cannot achieve the necessary geometry for cyclization and are therefore unreactive towards periodate. pearson.comchemistrysteps.com However, acyclic trans-diols can often rotate around the carbon-carbon single bond to a conformation that allows for the formation of the cyclic intermediate, enabling their cleavage by periodate. pearson.com

The formation of the monoester intermediate is proposed to occur via nucleophilic attack of a hydroxyl oxygen at the iodine atom, with cyclization being catalyzed by a buffer. surrey.ac.uk It is suggested that the hydroxyl oxygen with the higher electron density, influenced by the substituent groups on the diol, is responsible for the initial formation of the monoester. surrey.ac.uk

Oxidation of Carbohydrates and Biopolymers: Selectivity and Kinetics

Periodate oxidation is a highly selective method for the modification of carbohydrates and biopolymers, as it specifically cleaves the C-C bond of vicinal diols present in many saccharide units. mdpi.comresearchgate.net This reaction is instrumental in determining the structure of carbohydrates and for introducing functional groups, such as aldehydes, for further chemical modifications. libretexts.orginnovareacademics.in

The selectivity of periodate oxidation is dependent on the stereochemical arrangement of the hydroxyl groups. For oxidation to occur, the vicinal diols must be in an equatorial-equatorial or equatorial-axial orientation. researchgate.net This specificity allows for the targeted modification of polysaccharides. For instance, in cellulose (B213188), periodate selectively cleaves the C2-C3 bond in the anhydroglucose (B10753087) units, leading to the formation of 2,3-dialdehyde cellulose. mdpi.com Similarly, periodate oxidation has been used to modify other polysaccharides like starch, dextran, and chitin. kpi.uanih.govrsc.org

The kinetics of periodate oxidation of carbohydrates have been studied using various techniques, including calorimetry. nih.govnih.gov These studies have shown that the reaction rate is influenced by the stereochemistry of the monosaccharide, with the rate being related to the conformational probability of the reactive state. nih.gov In the case of polymeric substrates like dextran, the kinetics are more complex due to the presence of multiple reaction sites, including the terminal reducing units which exhibit higher reaction rates. nih.gov For starch oxidation, the reaction initially follows second-order kinetics but deviates as the reaction progresses, which is attributed to the formation of hemiacetals between the newly formed aldehyde groups and unoxidized hydroxyl groups. kpi.ua

Influence of pH and Temperature on Reaction Pathways

The pH of the reaction medium significantly influences the rate and pathway of periodate oxidations. In the oxidation of cellulose, for example, the reaction is typically carried out at an acidic pH of around 3. mdpi.com However, studies have shown that the reaction can proceed at different pH values, and the properties of the resulting oxidized product can vary. capes.gov.bracs.org For instance, when cellulose is oxidized at a pH greater than 7, the resulting oxycellulose (B1167466) differs from that produced at a pH below 7. capes.gov.br In the case of chitin, alkaline conditions (pH 10) are used to selectively oxidize and degrade the non-ordered domains. rsc.org The speciation of periodate is also pH-dependent, which in turn affects its reactivity. nih.gov

Temperature is another critical factor affecting the kinetics of periodate oxidation. Generally, an increase in temperature leads to an increased reaction rate. nih.govresearchgate.net Calorimetric studies on monosaccharides have allowed for the determination of activation parameters from rate constants measured at different temperatures. nih.gov In the oxidation of cellulose, elevated temperatures, even up to 85°C, can be employed to enhance the reaction rate, provided the oxidation time is kept short to prevent the thermal decomposition of periodate. researchgate.net However, it has also been observed that lowering the temperature can increase the extent of intermediate complex formation in the oxidation of cotton cellulose. capes.gov.br Freezing has been shown to activate periodate for the degradation of organic pollutants, attributed to a freeze-concentration effect that concentrates the reactants and protons. acs.org

Catalytic Effects in Periodate-Mediated Oxidations

The efficiency of periodate-mediated oxidations can be enhanced through the use of catalysts. For instance, ruthenium(III) has been shown to have a catalytic effect on the oxidation of certain organic compounds by periodate in a micellar medium. researchgate.net The catalytic activity of copper(I) complexes in chemical water oxidation has also been investigated with sodium periodate as the oxidant. rsc.org

In the context of biopolymer modification, metal salts can act as activators. The addition of lithium chloride has been shown to improve the efficiency of cellulose oxidation by periodate at elevated temperatures. researchgate.net This allows for the use of a lower amount of periodate to achieve a high degree of oxidation. researchgate.net

Furthermore, periodate can be used in catalytic amounts in conjunction with a co-oxidant. In the Lemieux-Johnson oxidation, a catalytic amount of osmium tetroxide is used to dihydroxylate an alkene, and the resulting diol is then cleaved by a stoichiometric amount of periodate, which also regenerates the osmium tetroxide. masterorganicchemistry.com More recently, photosensitized singlet oxygen has been used to oxidize iodate (B108269) back to periodate, allowing for the regeneration of the primary oxidant in catalytic cycles. acs.orgnih.gov

Decomposition Mechanisms of Periodate Species

Thermal and Photo-Induced Decomposition Pathways of Periodates

Periodate compounds can undergo decomposition when subjected to heat or light. The thermal decomposition of lithium periodate dihydrate involves the loss of water molecules at temperatures between 110°C and 140°C. zenodo.org Further heating leads to the continued decomposition of the compound, ultimately yielding lithium oxide and gallium oxide in the case of a lithium gallium periodate complex. zenodo.org The thermal decomposition of other lithium salts, such as lithium perchlorate (B79767), has also been studied, with decomposition initiating at elevated temperatures. acs.orgtandfonline.com The presence of certain metal oxides can catalyze the thermal decomposition of lithium perchlorate. tandfonline.com

Photo-induced decomposition of periodate is a key process in advanced oxidation processes for water treatment. mdpi.comkuleuven.be UV irradiation of aqueous periodate solutions leads to its rapid photodecomposition, generating highly reactive radical species such as hydroxyl radicals (•OH), iodate radicals (IO3•), and periodate radicals (IO4•). mdpi.comresearchgate.netresearchgate.net These radicals are powerful oxidizing agents that can degrade a wide range of organic pollutants. mdpi.comresearchgate.net The efficiency of this process is influenced by factors such as pH and the presence of other substances in the water. mdpi.com Acidic conditions can favor the formation of intermediate iodine radicals that play a crucial role in the degradation of chemical compounds. mdpi.com The photocatalytic activation of periodate using materials like carbon nitride under visible light has also been demonstrated as an effective method for pollutant degradation. mdpi.com

Influence of Lithium and other Metal Ions on Stability

The stability of the periodate ion in solution can be significantly influenced by the presence of metal ions, including the lithium ion itself. Metal ions can enhance the oxidative capacity of periodate and, in some cases, affect its thermal or chemical stability.

Research into the periodate oxidation of cellulose has shown that the addition of certain metal salts can act as activators. For instance, lithium chloride has been found to improve the efficiency of periodate oxidation reactions. researchgate.net The proposed mechanism for this enhancement involves the lithium ions disrupting the intricate network of hydrogen bonds within the cellulose structure. This disruption facilitates better access of the periodate ions to the reactive sites on the cellulose chains. researchgate.net While this study utilized sodium periodate as the primary oxidant, the findings highlight the potential role of the lithium cation in modulating the reactivity of the periodate system.

Other metal ions have also been shown to interact with and influence periodate stability and reactivity. In advanced oxidation processes, metal ions such as Mn(II), Fe(II), Ce(III), and Ru(III) can act as oxygen atom receptors, reacting with periodate to form high-valent transition metal-oxo species. acs.org These highly reactive species can then participate in the degradation of various pollutants. The stability and reactivity of these systems are complex, involving not only the valence state changes of the metal ions but also the role of any coordinating ligands. acs.org

Table 1: Effect of Metal Ions on the Photodegradation of 4-fluorophenol (B42351) in the Presence of Periodate researchgate.net This table summarizes the observed order of catalytic activity of different metal ions.

| Metal Ion | Relative Effectiveness |

|---|---|

| Mg²⁺ | Most Effective |

| Fe³⁺ | ↓ |

| Fe²⁺ | ↓ |

| Cu²⁺ | Least Effective |

Kinetic Studies of Periodate Degradation Processes

Kinetic studies of reactions involving the periodate ion provide valuable data on reaction rates, mechanisms, and the factors that influence its degradation or consumption. While specific kinetic data for this compound is scarce, studies on other periodate salts, primarily sodium periodate, offer significant insights into the degradation processes.

The thermal stability of periodate is a critical factor. It has been reported that periodate solutions can begin to decompose at temperatures of 55 °C and above, which can be a limiting factor in reactions requiring elevated temperatures. researchgate.net The thermal decomposition of solid potassium periodate has been shown to occur in multiple steps between 500 and 760°C, with the catalytic presence of copper oxide (CuO) nanorods lowering the final decomposition temperature by approximately 18 °C. researchgate.net

Kinetic modeling of the periodate-mediated oxidation of cellulose to dialdehyde (B1249045) cellulose (DAC) has demonstrated that the reaction follows pseudo-first-order kinetics. researchgate.netmdpi.com These studies have quantified the rate constants for the formation of the oxidized product and the concurrent degradation of the starting material and the product itself.

Table 2: Rate Constants for Periodate Oxidation of Cellulose at 25 °C mdpi.com This data was obtained using sodium periodate as the oxidizing agent.

| IO₄⁻ Concentration (mol/L) | k₁ (Oxidation to DAC) (h⁻¹) | k₂ (Cellulose Degradation) (h⁻¹) | k₃ (DAC Degradation) (h⁻¹) |

|---|---|---|---|

| 0.1 | 0.10 | 0.005 | 0.007 |

| 0.5 | 0.12 | 0.005 | 0.007 |

| 1.0 | 0.13 | 0.006 | 0.008 |

k₁, k₂, and k₃ represent the rate constants for the respective processes.

The data shows that while increasing the periodate concentration slightly increases the rate of cellulose oxidation (k₁), it has a minimal effect on the degradation rate constants (k₂ and k₃) under these conditions. mdpi.com However, temperature has a much more pronounced effect. An increase in temperature significantly accelerates both the desired oxidation and the undesired degradation reactions. mdpi.com For example, a 10 °C rise in temperature was found to increase the formation of dialdehyde cellulose by about 5%, but it also increased degradation by 15%. mdpi.com

The kinetics of periodate degradation have also been investigated in the context of environmental remediation. In systems designed to remove hazardous chemicals like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), the kinetic constant for TMAH removal was significantly enhanced by the presence of periodate in a cold plasma system. nih.gov The reaction rate is also highly dependent on pH, as the speciation of periodate in aqueous solution changes with acidity, which in turn affects its reactivity and the reaction mechanism. researchgate.net For instance, in the oxidation of o-anisidine, the rate law was found to be complexly dependent on the hydrogen ion concentration, indicating the involvement of different protonated forms of the reactants. researchgate.net

Advanced Analytical Methodologies in Lithium Periodate Dihydrate Research

High-Performance Liquid Chromatography (HPLC) for Iodine Species Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and quantification of various iodine species that may be present in samples containing lithium periodate (B1199274). This is particularly important for monitoring the purity of the compound and for studying its reactions, where periodate may be reduced to other iodine forms.

A common application involves the separation of periodate (IO₄⁻), iodate (B108269) (IO₃⁻), and iodide (I⁻). researchgate.net Research has demonstrated that these species can be effectively separated using a C-18 stationary phase with a mobile phase composed of acetonitrile (B52724) and aqueous phosphoric acid, eliminating the need for other additives. researchgate.net The retention times of these ions are influenced by both the solvent composition and the temperature. researchgate.net For instance, the retention times for periodate and iodide decrease with increasing temperature, while the retention time for iodate shows a slight increase. researchgate.net This method is sensitive enough to monitor oxidative cleavage reactions where periodate is used as a reagent and is subsequently reduced to iodate. researchgate.net

Table 1: HPLC Separation Parameters and Observations for Iodine Species

| Parameter | Observation |

| Stationary Phase | C-18 Column researchgate.net |

| Mobile Phase | Acetonitrile and aqueous phosphoric acid researchgate.net |

| Separation Factors | As high as 16 can be achieved researchgate.net |

| Effect of Acetonitrile | Increased concentration leads to longer retention times for all three species (periodate, iodate, iodide). researchgate.net |

| Effect of Temperature | Increased temperature leads to shorter retention times for periodate and iodide, but a slightly longer retention time for iodate. researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique used to investigate the elemental composition and chemical states of the top few nanometers of a material. thermofisher.com In the context of lithium-containing compounds like lithium periodate dihydrate, XPS provides vital information about the surface chemistry, which can be critical for applications in areas such as battery technology. rockymountainlabs.com

XPS analysis works by irradiating a sample with X-rays, causing the emission of photoelectrons from the material's surface. rockymountainlabs.com The kinetic energy of these photoelectrons is then measured to determine their binding energy, which is characteristic of the element and its chemical environment. rockymountainlabs.com This allows for the identification of elements present on the surface and their oxidation states. rockymountainlabs.com For lithium compounds, which can be highly reactive, XPS is often performed using vacuum transfer modules to prevent exposure to the ambient atmosphere. thermofisher.com This is crucial for studying phenomena like the formation of the solid-electrolyte interphase (SEI) in batteries, where the surface chemistry dictates performance and stability. rockymountainlabs.com

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface, revealing details about its morphology, topography, and particle size. lucideon.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM becomes a powerful tool for elemental analysis. thermofisher.com

SEM operates by scanning a focused beam of electrons across the sample's surface, which generates various signals, including secondary and backscattered electrons that are used to form an image. thermofisher.com The electron beam also excites atoms within the sample, causing them to emit characteristic X-rays. thermofisher.com The EDX detector measures the energy of these X-rays to identify the elements present and their relative abundance. lucideon.com This allows for the creation of elemental maps, showing the spatial distribution of different elements across the imaged area. researchgate.net For this compound, SEM can visualize the crystal structure and particle morphology, while EDX can confirm the presence and distribution of lithium, iodine, and oxygen, as well as detect any elemental impurities. researchgate.net A challenge with EDX is the difficulty in detecting very light elements like lithium; however, methods like composition-by-difference have been developed to overcome this limitation. gatan.com

Table 2: Capabilities of SEM-EDX in Material Characterization

| Capability | Description |

| High-Resolution Imaging | SEM can achieve magnifications up to approximately 50,000x, allowing for the visualization of sub-micron features. lucideon.com |

| Elemental Identification | EDX can detect elements from boron (B) to uranium (U). lucideon.com |

| Elemental Mapping | Provides a visual representation of the distribution of elements on the sample's surface. researchgate.net |

| Quantitative Analysis | Can determine the weight and atomic percentage of the elements detected. lucideon.com |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS) for Elemental Quantification and Trace Analysis

Inductively Coupled Plasma (ICP) techniques are highly sensitive methods for determining the elemental composition of a sample, including the quantification of trace and ultra-trace impurities. thermofisher.com Both ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are utilized for the analysis of lithium compounds.

In these techniques, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, and the intensity of this light is proportional to the concentration of the element. ICP-MS, on the other hand, separates the ions based on their mass-to-charge ratio, providing exceptional sensitivity and the ability to perform isotopic analysis. nih.gov ICP-MS is increasingly preferred for high-purity materials analysis due to its lower detection limits. mdpi.com For concentrated lithium salt solutions, sample preparation often involves dilution to avoid matrix effects. thermofisher.com These methods are capable of measuring a wide range of elements, making them ideal for assessing the purity of this compound. thermofisher.com

Table 3: Comparison of ICP-OES and ICP-MS for Elemental Analysis

| Feature | ICP-OES | ICP-MS |